molecular formula C9H10O3S B13130582 Phenol,4-ethenyl-2-(methylsulfonyl)-

Phenol,4-ethenyl-2-(methylsulfonyl)-

Cat. No.: B13130582
M. Wt: 198.24 g/mol
InChI Key: JZJSCUHYOYXYTL-UHFFFAOYSA-N
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Description

Phenol, 4-ethenyl-2-(methylsulfonyl)- is an organic compound with the molecular formula C9H10O3S It is a derivative of phenol, where the hydrogen atom at the para position is replaced by an ethenyl group, and the hydrogen atom at the ortho position is replaced by a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 4-ethenyl-2-(methylsulfonyl)- can be achieved through several methods. One common approach involves the sulfonation of 4-ethenylphenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of phenol, 4-ethenyl-2-(methylsulfonyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often obtained through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-ethenyl-2-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Phenol, 4-ethenyl-2-(methylsulfonyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenol, 4-ethenyl-2-(methylsulfonyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to interact with microbial cell membranes can contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-ethyl-2-(methylsulfonyl)-
  • Phenol, 4-methyl-2-(methylsulfonyl)-
  • Phenol, 4-ethenyl-2-(sulfonyl)-

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

4-ethenyl-2-methylsulfonylphenol

InChI

InChI=1S/C9H10O3S/c1-3-7-4-5-8(10)9(6-7)13(2,11)12/h3-6,10H,1H2,2H3

InChI Key

JZJSCUHYOYXYTL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C=C)O

Origin of Product

United States

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